REACTION_CXSMILES
|
[H-].[Al+3].[Li+].[H-].[H-].[H-].[Cl:7][C:8]1[C:17]([O:18][CH3:19])=[CH:16][C:15]([Cl:20])=[CH:14][C:9]=1[C:10](OC)=[O:11].O.[OH-].[Na+]>C(OCC)C.C(OCC)(=O)C>[Cl:7][C:8]1[C:17]([O:18][CH3:19])=[CH:16][C:15]([Cl:20])=[CH:14][C:9]=1[CH2:10][OH:11] |f:0.1.2.3.4.5,8.9|
|
Name
|
|
Quantity
|
3.62 g
|
Type
|
reactant
|
Smiles
|
[H-].[Al+3].[Li+].[H-].[H-].[H-]
|
Name
|
|
Quantity
|
200 mL
|
Type
|
solvent
|
Smiles
|
C(C)OCC
|
Name
|
|
Quantity
|
17.26 g
|
Type
|
reactant
|
Smiles
|
ClC1=C(C(=O)OC)C=C(C=C1OC)Cl
|
Name
|
|
Quantity
|
70 mL
|
Type
|
solvent
|
Smiles
|
C(C)OCC
|
Name
|
|
Quantity
|
5.5 mL
|
Type
|
reactant
|
Smiles
|
O
|
Name
|
aqueous solution
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
12 mL
|
Type
|
reactant
|
Smiles
|
O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(C)(=O)OCC
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
was added dropwise at a rate
|
Type
|
TEMPERATURE
|
Details
|
to maintain
|
Type
|
ADDITION
|
Details
|
Upon completion of addition
|
Type
|
TEMPERATURE
|
Details
|
the reaction mixture was refluxed for an additional three hours after which it
|
Duration
|
3 h
|
Type
|
TEMPERATURE
|
Details
|
was cooled in an ice-water bath
|
Type
|
FILTRATION
|
Details
|
The reaction mixture was filtered through Celite®
|
Type
|
FILTRATION
|
Details
|
filter aid, which
|
Type
|
CUSTOM
|
Details
|
removed the finely divided precipitate
|
Type
|
CUSTOM
|
Details
|
The solvent was then evaporated from the filtrate under reduced pressure
|
Type
|
CUSTOM
|
Details
|
leaving an oil as the residue
|
Type
|
WASH
|
Details
|
this solution was washed twice with water and once with a saturated aqueous solution of sodium chloride
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
After being dried over anhydrous sodium sulfate
|
Type
|
CUSTOM
|
Details
|
the solvent was evaporated under reduced pressure
|
Name
|
|
Type
|
product
|
Smiles
|
ClC1=C(C=C(C=C1OC)Cl)CO
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 14.22 g | |
YIELD: CALCULATEDPERCENTYIELD | 94.1% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |